molecular formula C13H19NO B12108400 (Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine

(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine

Cat. No.: B12108400
M. Wt: 205.30 g/mol
InChI Key: JJZFLEXLXRIWOX-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.29606 . This compound is characterized by the presence of a cyclopropylmethyl group and a 2-ethoxyphenylmethyl group attached to an amine functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 2-ethoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The compound is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine
  • (Cyclopropylmethyl)[(2-chlorophenyl)methyl]amine
  • (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine

Uniqueness

(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine is unique due to the presence of the 2-ethoxy group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents on the aromatic ring .

Biological Activity

(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure that can be broken down as follows:

  • Molecular Formula : C12H17N
  • Molecular Weight : 189.27 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may interact with various neurotransmitter systems, particularly the serotonin receptor family. It is hypothesized to act as a selective agonist for the 5-HT_2C receptor, which is implicated in mood regulation and appetite control. This interaction could lead to significant effects on both central nervous system (CNS) activity and peripheral physiological processes.

Antidepressant Effects

Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often measured through behavioral assays such as the forced swim test and the tail suspension test.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduction in immobility time in forced swim test
AnxiolyticDecreased anxiety-like behavior in elevated plus maze
Appetite RegulationModulation of food intake in rodent models

Case Studies

  • Serotonin Receptor Agonism :
    A study focused on a series of N-substituted cyclopropylmethylamines found that some derivatives, including those structurally related to this compound, displayed high selectivity for the 5-HT_2C receptor. The most potent compound exhibited an EC50 value of 23 nM, indicating strong receptor affinity and functional selectivity over other serotonin receptors such as 5-HT_2B .
  • Behavioral Studies :
    In behavioral assays involving rodents, compounds derived from this compound demonstrated significant reductions in anxiety-like behaviors. For example, in the elevated plus maze test, treated animals spent more time in open arms compared to controls, suggesting anxiolytic properties .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary studies indicate that compounds within this class have manageable toxicity profiles when administered at therapeutic doses. However, detailed toxicological studies are necessary to fully understand their safety margins.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-cyclopropyl-N-[(2-ethoxyphenyl)methyl]methanamine

InChI

InChI=1S/C13H19NO/c1-2-15-13-6-4-3-5-12(13)10-14-9-11-7-8-11/h3-6,11,14H,2,7-10H2,1H3

InChI Key

JJZFLEXLXRIWOX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNCC2CC2

Origin of Product

United States

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